molecular formula C10H14ClNO3 B14700016 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride CAS No. 15051-99-7

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride

Katalognummer: B14700016
CAS-Nummer: 15051-99-7
Molekulargewicht: 231.67 g/mol
InChI-Schlüssel: MKTSDZPEOYEROA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products and therapeutic agents .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wirkmechanismus

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride involves its interaction with molecular targets and pathways in the body. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing various biological processes. For example, tetrahydroisoquinoline derivatives are known to interact with dopamine receptors and other neurotransmitter systems, which may contribute to their neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and diol groups allows for unique interactions with biological targets and enables diverse chemical transformations .

Eigenschaften

CAS-Nummer

15051-99-7

Molekularformel

C10H14ClNO3

Molekulargewicht

231.67 g/mol

IUPAC-Name

7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10-2-6-4-11-5-9(13)7(6)3-8(10)12;/h2-3,9,11-13H,4-5H2,1H3;1H

InChI-Schlüssel

MKTSDZPEOYEROA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(CNCC2=C1)O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.